Welcome to the BenchChem Online Store!
molecular formula C9H12N2O2 B127775 2-(Benzyloxy)acetohydrazide CAS No. 39256-35-4

2-(Benzyloxy)acetohydrazide

Cat. No. B127775
M. Wt: 180.2 g/mol
InChI Key: KYGYCAUNXCVLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07615555B2

Procedure details

To a solution of hydrazine hydrate (10 ml) in ethanol (100 ml) at 0° C. was added a solution of (benzyloxy)acetyl chloride (6.4 ml) in THF (40 ml) by syringe pump over 30 minutes. The reaction mixture was allowed to warm to room temperature and stirred for 18 hours. The ethanol was removed under reduced pressure and the remaining aqueous mixture extracted with dichloromethane (3×100 ml). The combined organic extracts were washed with aqueous K2CO3 (100 ml) then brine (100 ml) and dried (MgSO4). Concentration under reduced pressure gave 2-(benzyloxy)acetohydrazide as a colourless oil that crystallized on standing (5.5 g).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[CH2:4]([O:11][CH2:12][C:13](Cl)=[O:14])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(O)C.C1COCC1>[CH2:4]([O:11][CH2:12][C:13]([NH:2][NH2:3])=[O:14])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
O.NN
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous mixture extracted with dichloromethane (3×100 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with aqueous K2CO3 (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (100 ml) and dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.